![molecular formula C19H31N3O4S B1662915 GW311616 CAS No. 198062-54-3](/img/structure/B1662915.png)
GW311616
描述
GW-311616: 是一种有效的、选择性的抑制人中性粒细胞弹性蛋白酶的抑制剂,也称为α-1-蛋白酶。该化合物以其对人中性粒细胞弹性蛋白酶的高特异性和抑制效率而闻名,其IC50值为22纳摩尔。它对其他人类丝氨酸蛋白酶具有选择性,例如胰蛋白酶、组织蛋白酶G和纤溶酶 .
科学研究应用
Pharmacological Mechanism and Inhibition of Neutrophil Elastase
Neutrophil elastase is a serine protease released by neutrophils during inflammation. Its overactivity has been implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and atherosclerosis. GW311616 functions by inhibiting NE activity, thus mitigating tissue damage associated with excessive inflammation.
Key Findings:
- Inhibition Mechanism: this compound binds to the active site of NE, preventing its interaction with substrates involved in inflammatory responses. Studies have shown that treatment with this compound significantly reduces NE-induced proliferation in cell lines, indicating its effectiveness as an NE inhibitor .
- Impact on Inflammation: In models of acute pancreatitis and lung inflammation, this compound administration resulted in decreased tissue damage and inflammatory cell infiltration .
Applications in Inflammatory Diseases
This compound has been extensively studied for its role in managing inflammatory diseases through its action on neutrophil elastase.
Case Study: Acute Pancreatitis
- In a murine model of acute pancreatitis, treatment with this compound significantly attenuated pancreatic and lung tissue damage as well as inflammatory cell infiltration . This highlights its potential as a therapeutic agent in conditions characterized by excessive neutrophil activity.
Case Study: ARDS
- Research involving a large-animal model demonstrated that this compound could effectively block the uptake of radiotracers used to visualize NE activity in lung inflammation scenarios. This suggests that it could be utilized for both diagnostic and therapeutic purposes in ARDS .
Cardiovascular Applications
Recent studies have explored the role of neutrophil elastase in cardiovascular diseases, particularly atherosclerosis.
Key Findings:
- Atherosclerosis Reduction: Pharmacological inhibition of NE with this compound in wild-type mice led to a significant reduction in high-fat diet-induced atherosclerosis. Mechanistically, it was found that NE promotes foam cell formation by degrading proteins involved in cholesterol efflux . This positions this compound as a potential therapeutic strategy for cardiovascular disease management.
Cancer Research Implications
The role of neutrophils and NE in tumor microenvironments has opened avenues for cancer research applications of this compound.
Potential Applications:
- Tumor Microenvironment: Neutrophils are known to accumulate in various tumors, contributing to tumor progression and metastasis. The use of this compound may help elucidate the role of NE in these processes and could serve as a therapeutic avenue to modulate immune responses within tumors .
Summary Table of Applications
作用机制
GW-311616通过与人中性粒细胞弹性蛋白酶的活性位点结合,从而抑制其酶活性来发挥作用。该化合物与活性位点中的丝氨酸残基形成共价键,阻止肽底物的水解。这种抑制具有高度选择性,对其他丝氨酸蛋白酶的脱靶效应最小 .
生化分析
Biochemical Properties
GW311616 interacts with the enzyme neutrophil elastase (NE), a serine protease expressed primarily in neutrophils . It inhibits human neutrophil elastase (HNE) with IC50 values of 22 nM, demonstrating its high affinity for this enzyme . It is selective over other human serine proteases, with IC50 values of >100 μM for trypsin, cathepsin G, and plasmin, and >3 μM for chymotrypsin and tissue plasminogen activator .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the formation of neutrophil extracellular traps (NETs) induced by phorbol 12-myristate 13-acetate (PMA) in isolated human neutrophils . Additionally, it has been reported to have a negative effect on the differentiation of CD66b+ cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of neutrophil elastase (NE), a serine protease. This inhibition is selective, as this compound does not significantly inhibit other serine proteases such as trypsin, cathepsin G, plasmin, chymotrypsin, and tissue plasminogen activator .
Dosage Effects in Animal Models
It has been reported that this compound inhibits neutrophil elastase in the liver in a mouse model of liver ischemia-reperfusion injury when administered at a dose of 2 mg/kg .
Transport and Distribution
Given its role as an intracellular neutrophil elastase inhibitor, it is likely that it is transported into cells where it can interact with its target enzyme .
Subcellular Localization
Given its role as an intracellular neutrophil elastase inhibitor, it is likely localized within cells where it can interact with its target enzyme .
准备方法
合成路线和反应条件: GW-311616的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂,例如二甲基甲酰胺和二氯甲烷,以及氢化钠和三氟乙酸等试剂 .
工业生产方法: GW-311616的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化反应器、连续流动系统以及结晶和色谱等纯化技术,以确保高纯度和高产率 .
化学反应分析
反应类型: GW-311616经历各种化学反应,包括:
氧化: 磺酰基可以在特定条件下被氧化。
还原: 吡咯并吡咯酮核心中的羰基可以被还原为醇。
取代: 哌啶环可以进行亲核取代反应
常见试剂和条件:
氧化: 过氧化氢或间氯过氧苯甲酸在有机溶剂中。
还原: 硼氢化钠或氢化铝锂在无水条件下。
主要产物:
氧化: 形成砜衍生物。
还原: 形成醇衍生物。
取代: 形成取代的哌啶衍生物
相似化合物的比较
类似化合物:
西维司他: 另一种具有不同化学结构的中性粒细胞弹性蛋白酶抑制剂。
依拉芬: 中性粒细胞弹性蛋白酶的天然抑制剂。
AZD9668: 一种中性粒细胞弹性蛋白酶的小分子抑制剂
GW-311616的独特性: GW-311616因其高效力、选择性和口服生物利用度而独树一帜。与其他一些抑制剂不同,它具有较长的作用持续时间,并且在低纳摩尔浓度下有效。这使其成为研究和潜在治疗应用中的宝贵工具 .
生物活性
GW311616 hydrochloride is a potent inhibitor of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in different experimental models, and potential therapeutic applications.
This compound selectively inhibits HNE with an IC50 value of 22 nM, demonstrating significant selectivity over other serine proteases such as trypsin and chymotrypsin, which have IC50 values exceeding 100 μM and 3 μM, respectively. Its binding affinity is further characterized by a Ki value of 0.13 nM in enzyme kinetic tests, indicating a strong inhibitory effect on HNE activity .
Efficacy in Cell Models
In various cell-based assays, this compound has shown mixed effects on cell differentiation and proliferation. A study evaluating its impact on CD34+ cells revealed that while it effectively inhibited NE activity, it also had a negative effect on myeloid differentiation. Specifically, this compound decreased the proportions of CD66b+/CD14+ and CD11b+/CD15+ subsets in both volunteer and patient-derived cells .
Table 1: Inhibitory Effects of this compound on Neutrophil Elastase Activity
Compound | IC50 (nM) | Selectivity Over Other Proteases |
---|---|---|
This compound | 22 | High (e.g., >100 μM for trypsin) |
Sivelestat | 4 | Moderate |
BAY-678 | 1 | Moderate |
In Vivo Studies
In animal models, this compound has been shown to effectively inhibit intraneutrophil elastase activity. A study demonstrated dose-dependent inhibition in canine blood samples, suggesting its potential for therapeutic use in conditions characterized by excessive neutrophil activation .
Case Studies and Clinical Implications
This compound's role as an NE inhibitor has been investigated in the context of neutropenic disorders. Although it was effective at inhibiting NE proteolytic activity, its clinical utility was questioned due to limited positive effects on cell differentiation in patient-derived lines compared to other inhibitors like MK0339, which showed superior restoration of differentiation .
Table 2: Comparative Effects on CD34+ Cell Differentiation
Inhibitor | Effect on Differentiation | Mechanism of Action |
---|---|---|
This compound | Negative | Direct inhibition of NE |
MK0339 | Positive | Alternative binding site |
Sivelestat | Neutral | Competitive inhibition |
Research Findings
Recent studies have highlighted the complex role of HNE in inflammation and tissue remodeling. For instance, this compound has been implicated in modulating NETosis (neutrophil extracellular trap formation), where it was shown to influence the oxidative stress response in neutrophils .
属性
IUPAC Name |
(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKNUMSTIMSHQ-URZKGLGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198062-54-3 | |
Record name | GW-311616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-311616 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。